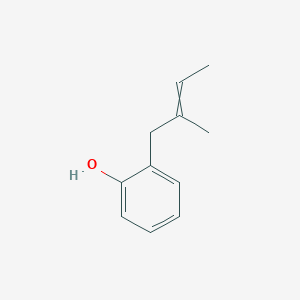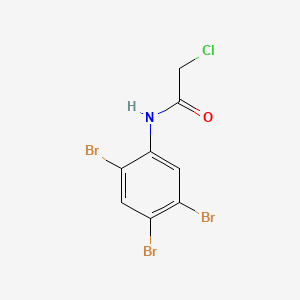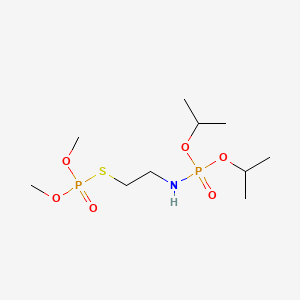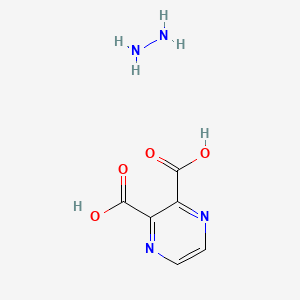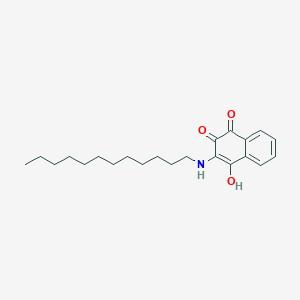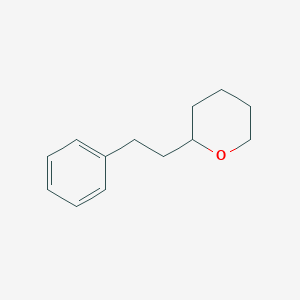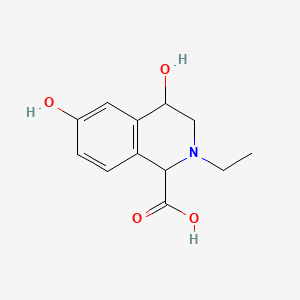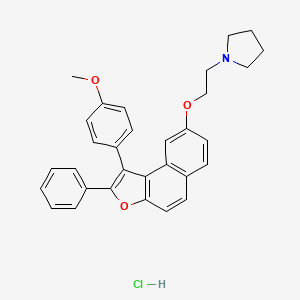
Tris(decyl)(sulfanylidene)-lambda~5~-phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(decyl)(sulfanylidene)-lambda~5~-phosphane is a chemical compound with a unique structure that includes a phosphorus atom bonded to three decyl groups and a sulfanylidene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tris(decyl)(sulfanylidene)-lambda~5~-phosphane typically involves the reaction of decylphosphine with sulfur. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvents used, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification and quality control to ensure the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
Tris(decyl)(sulfanylidene)-lambda~5~-phosphane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The decyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various alkyl or aryl halides for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphines, depending on the specific reaction and conditions used.
Aplicaciones Científicas De Investigación
Tris(decyl)(sulfanylidene)-lambda~5~-phosphane has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Tris(decyl)(sulfanylidene)-lambda~5~-phosphane involves its interaction with molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets through various pathways, leading to its observed effects. The specific molecular targets and pathways involved depend on the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Tris(decyl)(sulfanylidene)-lambda~5~-phosphane include other phosphine derivatives with different alkyl or aryl groups. Examples include Tris(phenyl)(sulfanylidene)-lambda~5~-phosphane and Tris(butyl)(sulfanylidene)-lambda~5~-phosphane.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and physical properties. The presence of decyl groups and a sulfanylidene group makes it particularly interesting for applications requiring specific reactivity and stability.
Propiedades
Número CAS |
21722-53-2 |
|---|---|
Fórmula molecular |
C30H63PS |
Peso molecular |
486.9 g/mol |
Nombre IUPAC |
tris-decyl(sulfanylidene)-λ5-phosphane |
InChI |
InChI=1S/C30H63PS/c1-4-7-10-13-16-19-22-25-28-31(32,29-26-23-20-17-14-11-8-5-2)30-27-24-21-18-15-12-9-6-3/h4-30H2,1-3H3 |
Clave InChI |
IPMQPHCQJFIQFR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCP(=S)(CCCCCCCCCC)CCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



